8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Catalog No.
S2659627
CAS No.
378200-42-1
M.F
C16H15FN4O2S
M. Wt
346.38
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop...

CAS Number

378200-42-1

Product Name

8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Molecular Formula

C16H15FN4O2S

Molecular Weight

346.38

InChI

InChI=1S/C16H15FN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-4-6-11(17)7-5-10/h3-7H,1,8-9H2,2H3,(H,19,22,23)

InChI Key

POAYRZMVXBIWRP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C

Solubility

not available

Investigation as a Potential Kinase Inhibitor:

Currently, research efforts surrounding 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione (also known as FLT3 inhibitor) are primarily focused on its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. Abnormal activity of certain kinases is associated with various diseases, including cancer.

Studies have shown that this compound exhibits inhibitory activity against FLT3, a specific type of kinase known to be mutated in a particular form of acute myeloid leukemia (AML). [, ] These mutations contribute to uncontrolled cell growth and proliferation, ultimately leading to leukemia development.

Pre-clinical Trials and Early-stage Clinical Studies:

The promise of FLT3 inhibitor as a potential therapeutic agent for FLT3-mutated AML has led to its evaluation in pre-clinical trials and early-stage clinical studies. Pre-clinical studies involving cell lines and animal models have demonstrated the compound's ability to suppress the growth of FLT3-mutated AML cells.

Furthermore, early-stage clinical trials have shown encouraging results, with the compound demonstrating acceptable safety profiles and some evidence of clinical efficacy in patients with FLT3-mutated AML. However, further research, including larger and more comprehensive clinical trials, is necessary to fully determine the long-term efficacy and safety of FLT3 inhibitor for this specific patient population.

Ongoing Research and Future Directions:

Research on FLT3 inhibitor is ongoing, with efforts focused on:

  • Optimizing the compound's structure to improve its potency, selectivity, and pharmacokinetic properties.
  • Evaluating the compound in combination with other therapies to potentially enhance its effectiveness and overcome potential resistance mechanisms.
  • Conducting larger and more comprehensive clinical trials to definitively assess the compound's safety and efficacy for the treatment of FLT3-mutated AML.

XLogP3

2.6

Dates

Modify: 2023-08-16

Explore Compound Types